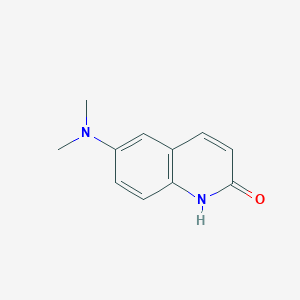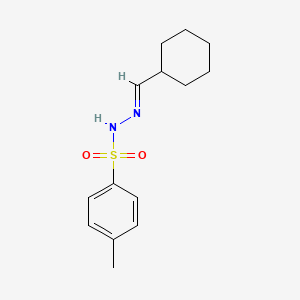
2-Chloro-3-vinylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-vinylpyridin-4-amine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a chlorine atom at the second position, a vinyl group at the third position, and an amine group at the fourth position on the pyridine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-vinylpyridin-4-amine typically involves the chlorination of 3-vinylpyridine followed by amination. One common method includes the reaction of 3-vinylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the second position. The resulting 2-chloro-3-vinylpyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-vinylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield ethyl derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, resulting in the formation of various addition products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids derived from the vinyl group.
Reduction Products: Ethyl derivatives of the original compound.
Applications De Recherche Scientifique
2-Chloro-3-vinylpyridin-4-amine finds applications in several fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-vinylpyridin-4-amine is primarily influenced by its functional groups. The amine group can act as a nucleophile, participating in various substitution and addition reactions. The chlorine atom and vinyl group also contribute to the compound’s reactivity, enabling it to undergo electrophilic and nucleophilic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
2-Chloro-3-iodopyridin-4-amine: Similar structure with an iodine atom instead of a vinyl group, used in pharmaceutical research.
2-Chloro-3-amino-4-methylpyridine: Contains a methyl group instead of a vinyl group, used as an intermediate in drug synthesis.
2-Chloropyridine: A simpler structure with only a chlorine atom, used in the production of fungicides and insecticides.
Uniqueness: 2-Chloro-3-vinylpyridin-4-amine is unique due to the presence of both a vinyl group and an amine group on the pyridine ring. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic applications and research fields.
Propriétés
Formule moléculaire |
C7H7ClN2 |
|---|---|
Poids moléculaire |
154.60 g/mol |
Nom IUPAC |
2-chloro-3-ethenylpyridin-4-amine |
InChI |
InChI=1S/C7H7ClN2/c1-2-5-6(9)3-4-10-7(5)8/h2-4H,1H2,(H2,9,10) |
Clé InChI |
ZXSCIMIJVDAZFB-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=CN=C1Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



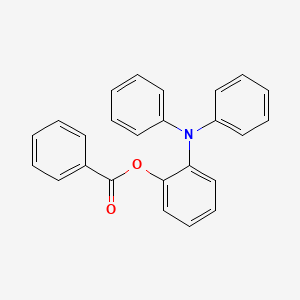
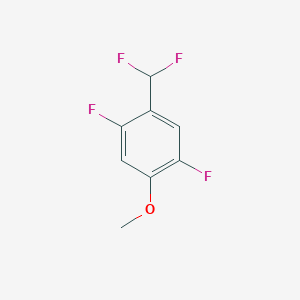

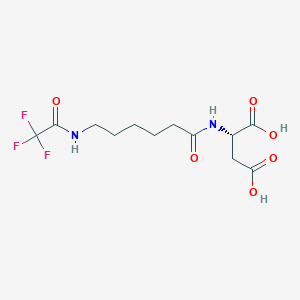
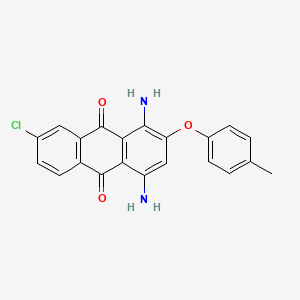
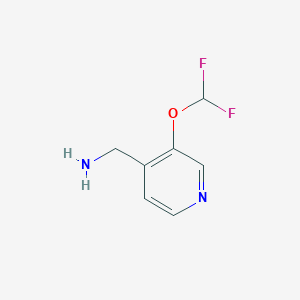
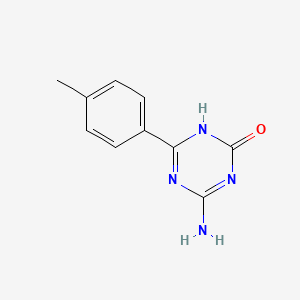
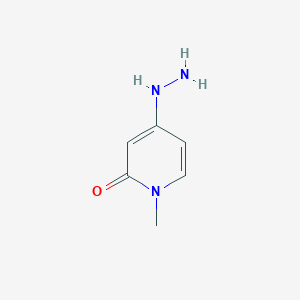
![cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)
